molecular formula C27H23N5O4 B10782638 Pranlukast-d4

Pranlukast-d4

Cat. No.: B10782638
M. Wt: 485.5 g/mol
InChI Key: NBQKINXMPLXUET-YTAQVSDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of pranlukast-d4 involves the incorporation of deuterium atoms into the pranlukast molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the pranlukast molecule are replaced with deuterium atoms under specific reaction conditions . Industrial production methods for this compound are similar to those of pranlukast, with additional steps to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Pranlukast-d4 undergoes similar chemical reactions as pranlukast. These include:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pranlukast-d4 is widely used in scientific research for various applications, including:

Mechanism of Action

Pranlukast-d4, like pranlukast, selectively antagonizes leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. This inhibition prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus . The molecular targets involved include the cysteinyl leukotriene receptor and various signaling pathways associated with inflammation and bronchoconstriction.

Comparison with Similar Compounds

Pranlukast-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Similar compounds include:

Compared to these compounds, this compound offers advantages in analytical precision and accuracy due to its stable isotopic labeling.

Properties

Molecular Formula

C27H23N5O4

Molecular Weight

485.5 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)/i12D,13D,14D,15D

InChI Key

NBQKINXMPLXUET-YTAQVSDTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4=NNN=N4)[2H])[2H])OCCCCC5=CC=CC=C5)[2H]

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.